molecular formula C7H9ClN2O B12823652 3-Chloro-2-(hydrazinylmethyl)phenol

3-Chloro-2-(hydrazinylmethyl)phenol

Cat. No.: B12823652
M. Wt: 172.61 g/mol
InChI Key: HLGJUWPANQNVFC-UHFFFAOYSA-N
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Description

3-Chloro-2-(hydrazinylmethyl)phenol is a specialized chemical compound with a unique molecular structure. It is identified by the CAS number 2229255-84-7 . This compound is characterized by the presence of a chloro group, a hydrazinylmethyl group, and a phenol group, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(hydrazinylmethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-chlorophenol, with hydrazine derivatives under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, and is conducted in an aqueous or alcoholic medium .

Industrial Production Methods

Industrial production of this compound may involve scalable and green synthesis protocols. For instance, the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent has been developed as a mild and efficient method . This approach avoids harsh reaction conditions and toxic reagents, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(hydrazinylmethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-2-(hydrazinylmethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(hydrazinylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(hydrazinylmethyl)phenol is unique due to the presence of both the chloro and hydrazinylmethyl groups, which confer distinct chemical reactivity and potential for diverse applications. This combination of functional groups allows for a broader range of chemical modifications and interactions compared to its simpler analogs .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

3-chloro-2-(hydrazinylmethyl)phenol

InChI

InChI=1S/C7H9ClN2O/c8-6-2-1-3-7(11)5(6)4-10-9/h1-3,10-11H,4,9H2

InChI Key

HLGJUWPANQNVFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNN)O

Origin of Product

United States

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